molecular formula C19H24F3N5O2S B2779365 N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1207002-90-1

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2779365
CAS RN: 1207002-90-1
M. Wt: 443.49
InChI Key: FJJKFKVTXNCVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24F3N5O2S and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-(2-((4-Methyl-6-(Piperidin-1-Yl)Pyrimidin-2-Yl)Amino)Ethyl)-2-(Trifluoromethyl)Benzenesulfonamide and its derivatives have been explored for their antimicrobial properties. Notably, some derivatives have exhibited significant in vitro antimicrobial activity against various microbial strains (Desai et al., 2016).

Molecular Structure Analysis

Studies have investigated the molecular structures of related compounds, revealing different ring conformations and polarized electronic structures. These studies provide insights into how variations in molecular structure can impact properties and potential applications (Acosta et al., 2013).

Antagonist Activity in HIV-1 Prevention

Derivatives of this compound have been considered for use as antagonists in the prevention of human HIV-1 infection. This potential application is based on the activity of the active groups in the molecular structure, such as pyridine and benzenesulfonyl (Cheng De-ju, 2015).

Hydrogen-Bond Effect and Spectroscopic Studies

Comprehensive studies have been conducted on related compounds to understand their hydrogen-bond effects, electronic structures, and spectroscopic properties. These studies are crucial for understanding how the compound interacts at the molecular level and its potential applications in various fields (Mansour & Ghani, 2013).

Anticancer Activity

Research into novel derivatives of N-(2-((4-Methyl-6-(Piperidin-1-Yl)Pyrimidin-2-Yl)Amino)Ethyl)-2-(Trifluoromethyl)Benzenesulfonamide has shown promising anticancer activity, particularly against breast cancer cell lines. This suggests potential applications in cancer treatment (Ghorab & Al-Said, 2012).

Molecular Docking Studies

Recent studies have incorporated molecular docking methods to predict how these compounds might interact with biological targets. This approach is vital for drug development and understanding the biological activity of these compounds (Elangovan et al., 2021).

properties

IUPAC Name

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N5O2S/c1-14-13-17(27-11-5-2-6-12-27)26-18(25-14)23-9-10-24-30(28,29)16-8-4-3-7-15(16)19(20,21)22/h3-4,7-8,13,24H,2,5-6,9-12H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJKFKVTXNCVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.